molecular formula C17H18N6O B2516440 2-morpholino-N-(p-tolyl)pteridin-4-amine CAS No. 946289-42-5

2-morpholino-N-(p-tolyl)pteridin-4-amine

Cat. No. B2516440
CAS RN: 946289-42-5
M. Wt: 322.372
InChI Key: KCKRTAIBQLMVEN-UHFFFAOYSA-N
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Description

The compound "2-morpholino-N-(p-tolyl)pteridin-4-amine" is a derivative of pyrimidine, which is a fundamental component of nucleic acids and is associated with various biological activities. Pyrimidine derivatives have been found to exhibit a range of biological activities, including acting as adenosine receptor antagonists, kinase inhibitors, analgesics, anti-inflammatory agents, and more. Morpholine, a key structural component of this compound, is a versatile heterocyclic compound with industrial significance and is used in pharmaceuticals and pesticides. Morpholine derivatives have been reported to possess antimicrobial, anti-inflammatory, and central nervous system activities, among others .

Synthesis Analysis

The synthesis of related morpholine-containing compounds involves the treatment of guanidine nitrate with (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones in refluxing ethanol, catalyzed by lithium hydroxide. This process yields a series of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. The synthesized compounds are characterized by various techniques, including melting point determination, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and one-dimensional nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

Although the specific molecular structure of "2-morpholino-N-(p-tolyl)pteridin-4-amine" is not detailed in the provided papers, a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been synthesized and its crystal structure analyzed. The crystal belongs to the monoclinic system and has distinct space group parameters. This indicates that compounds in this class can be crystallized and structurally determined, which is essential for understanding their interactions at the molecular level .

Chemical Reactions Analysis

The synthesis of morpholine derivatives typically involves condensation reactions. For example, the related compound 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was synthesized by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . These reactions are indicative of the types of chemical processes that might be involved in the synthesis of "2-morpholino-N-(p-tolyl)pteridin-4-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized morpholine derivatives are characterized by their melting points and spectral data. The melting point is a fundamental physical property that can indicate purity and stability. Spectral analysis, including MS, FT-IR, and NMR, provides insights into the chemical structure and functional groups present in the compounds. These techniques are crucial for confirming the identity and purity of the synthesized compounds . Additionally, the biological activity of these compounds, such as the inhibition of cancer cell proliferation, suggests that they may have significant physical interactions with biological molecules .

Scientific Research Applications

Catalytic Carbonylation and Synthesis of Morpholine Derivatives

Catalytic cross double carbonylation of secondary amines and alcohols, including morpholine derivatives, has been facilitated in the presence of palladium catalysts. This process yields morpholine-2,3-diones, which are significant for their protective properties of amino alcohols and as precursors for biologically active nitrogen compounds. Conversely, catalytic single carbonylation yields oxazolidin-2-ones selectively, showcasing the versatility of morpholine derivatives in synthetic organic chemistry (Imada et al., 1996).

Synthesis of Enantiopure Morpholines

Enantiopure 2,6-disubstituted morpholines have been synthesized using chiral, nonracemic oxiranes with nitrogen nucleophiles. The morpholine skeleton's formation through this method underscores its utility in pharmaceutical synthesis, highlighting morpholine's role in developing chiral tools and drugs (Penso et al., 2008).

Corrosion Inhibition

Morpholine derivatives have been investigated for their corrosion inhibition properties on carbon steel. The studies reveal that certain morpholine derivatives act as anodic inhibitors, preventing the anodic dissolution of iron and thus protecting metal surfaces from corrosion. This application is crucial for industrial processes where corrosion resistance is paramount (Gao et al., 2007).

Morpholine as a Privileged Structure in Drug Design

The morpholine ring system is a prominent scaffold in medicinal chemistry, featured in various approved and experimental drugs. Its versatility and favorable physicochemical properties make it a preferred choice for enhancing drug efficacy and pharmacokinetic profiles. Morpholine derivatives exhibit a broad range of biological activities, making them integral to numerous pharmacotherapeutic agents (Kourounakis et al., 2020).

Photo-Oxidation and Photodamage

Lipophilic pterins, including derivatives of 2-morpholino-N-(p-tolyl)pteridin-4-amine, have been studied for their ability to intercalate in lipid membranes and sensitize the oxidation of biomolecules under UVA irradiation. These compounds demonstrate significant potential in studying biomembrane photodamage and the mechanisms of cell death induced by photo-oxidative stress (Vignoni et al., 2018).

Heterogeneous Catalysis

Quaternary ammonium functionalized polyacrylonitrile fiber-supported phosphotungstic acid, including morpholine derivatives, has shown efficient catalytic activity in water. This catalyst facilitates condensation/annulation tandem synthesis and Friedel-Crafts alkylation, illustrating morpholine derivatives' role in enhancing eco-friendly and easily recyclable catalysts with significant industrial potential (Xiao et al., 2020).

properties

IUPAC Name

N-(4-methylphenyl)-2-morpholin-4-ylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-12-2-4-13(5-3-12)20-16-14-15(19-7-6-18-14)21-17(22-16)23-8-10-24-11-9-23/h2-7H,8-11H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKRTAIBQLMVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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